Cas no 808768-96-9 (Benzeneacetic acid, 3-(2-hydroxy-2-methylpropyl)-)
808768-96-9 structure
Product Name:Benzeneacetic acid, 3-(2-hydroxy-2-methylpropyl)-
N.o CAS:808768-96-9
MF:C12H16O3
MW:208.253643989563
CID:583554
PubChem ID:46938719
Update Time:2025-04-19
Benzeneacetic acid, 3-(2-hydroxy-2-methylpropyl)- Propriedades químicas e físicas
Nomes e Identificadores
-
- Benzeneacetic acid, 3-(2-hydroxy-2-methylpropyl)-
- 2-[3-(2-hydroxy-2-methylpropyl)phenyl]acetic acid
- [3-(2-hydroxy-2-methylpropyl)-phenyl]-acetic acid
- SCHEMBL1561003
- [3-(2-hydroxy-2-methylpropyl)phenyl]acetic acid
- DTXSID00677392
- LNMRKNQYHPBGEF-UHFFFAOYSA-N
- 808768-96-9
- [3-(2-hydroxy-2-methyl-propyl)-phenyl]-acetic acid
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- Inchi: 1S/C12H16O3/c1-12(2,15)8-10-5-3-4-9(6-10)7-11(13)14/h3-6,15H,7-8H2,1-2H3,(H,13,14)
- Chave InChI: LNMRKNQYHPBGEF-UHFFFAOYSA-N
- SMILES: OC(C)(C)CC1C=CC=C(CC(=O)O)C=1
Propriedades Computadas
- Massa Exacta: 208.11
- Massa monoisotópica: 208.11
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 15
- Contagem de Ligações Rotativas: 4
- Complexidade: 223
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 1.8
- Superfície polar topológica: 57.5A^2
Benzeneacetic acid, 3-(2-hydroxy-2-methylpropyl)- Literatura Relacionada
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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